molecular formula C10H11BrN2 B2437568 6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole CAS No. 1427360-49-3

6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole

Cat. No.: B2437568
CAS No.: 1427360-49-3
M. Wt: 239.116
InChI Key: ZMBCEUCYOIVNFM-UHFFFAOYSA-N
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Description

6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole is a heterocyclic compound that contains a bromine atom, an isopropyl group, and a benzodiazole ring

Scientific Research Applications

Neurogenesis

  • Compounds similar to 6-Bromo-1-propan-2-ylbenzimidazole have been found to increase neurogenesis in rat neural stem cells. For instance, a derivative of P7C3 showed enhanced neurogenesis by inducing final cell division during neural stem cell differentiation (Shin et al., 2015).

Antifungal Activity

  • Novel benzimidazole derivatives have been synthesized with significant antifungal activity, even surpassing that of standard fungicides. This highlights the potential of benzimidazole compounds in agricultural and pharmaceutical applications (Zhou et al., 2013).

Synthesis of Novel Compounds

  • Research has been conducted on synthesizing unusual benzimidazole nucleoside analogues, demonstrating the versatility of benzimidazole derivatives in creating new molecules with potential pharmaceutical applications (SinghYadava & Yadav, 2008).

Corrosion Inhibition

  • Imidazo[4,5-b]pyridine derivatives, closely related to benzimidazole compounds, have shown high inhibition performance against mild steel corrosion, indicating their usefulness in industrial applications (Saady et al., 2021).

Antibacterial Activity

  • Certain benzimidazole compounds have demonstrated strong inhibition activity against specific Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents (Abdel-Aziem et al., 2021).

Potential Anticancer Agents

  • Imidazo[2,1-b][1,3]thiazoles, a class of compounds related to benzimidazoles, have shown moderate ability to suppress the growth of kidney cancer cells, indicating their potential as anticancer agents (Potikha & Brovarets, 2020).

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole typically involves the bromination of 1-(propan-2-YL)-1H-1,3-benzodiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(propan-2-YL)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Properties

IUPAC Name

6-bromo-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-6-12-9-4-3-8(11)5-10(9)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBCEUCYOIVNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427360-49-3
Record name 6-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole
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